molecular formula C16H20N2O3 B2600410 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide CAS No. 1421451-83-3

2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide

Cat. No.: B2600410
CAS No.: 1421451-83-3
M. Wt: 288.347
InChI Key: VGWJXSHGFBBKQD-UHFFFAOYSA-N
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Description

2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound, also known by its systematic name, is characterized by its unique structure, which includes a benzamide core linked to a pivalamidobut-2-yn-1-yl group through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pivalamidobut-2-yn-1-yl intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzylamine
  • 2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzyl alcohol

Uniqueness

2-((4-Pivalamidobut-2-yn-1-yl)oxy)benzamide stands out due to its unique combination of a benzamide core and a pivalamidobut-2-yn-1-yl group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2,2-dimethylpropanoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)15(20)18-10-6-7-11-21-13-9-5-4-8-12(13)14(17)19/h4-5,8-9H,10-11H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWJXSHGFBBKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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